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Compound of Interest

Compound Name: 7-Nitroindole

Cat. No.: B1294693 Get Quote

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in the fields of

chemical biology, DNA damage and repair, and oligonucleotide-based therapeutics.

Introduction
The study of DNA damage and repair mechanisms is fundamental to understanding cellular

homeostasis, aging, and the development of diseases such as cancer. Abasic sites are one of

the most common forms of DNA damage, and the 2'-deoxyribonolactone (L) lesion is a

significant, albeit unstable, form of an oxidized abasic site. The transient nature of this lesion

makes its site-specific incorporation into synthetic oligonucleotides for detailed study a

considerable challenge. The use of 7-nitroindole as a photochemical precursor provides an

elegant and efficient solution to this problem. Upon irradiation with near-UV light, a 7-
nitroindole nucleoside analog incorporated into a DNA strand undergoes a clean and rapid

conversion to a 2'-deoxyribonolactone lesion, releasing 7-nitrosoindole as a byproduct.[1] This

method allows for the precise temporal and spatial control of 2'-deoxyribonolactone generation

within a DNA duplex, enabling detailed investigations into its biological consequences,

including its recognition and processing by DNA repair enzymes.

Principle of the Method
The photochemical generation of 2'-deoxyribonolactone from a 7-nitroindole precursor is

based on an intramolecular hydrogen abstraction reaction. The 7-nitroindole nucleoside is
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synthesized and then converted to a phosphoramidite building block for incorporation into

oligonucleotides using standard automated DNA synthesis. Once incorporated, the 7-
nitroindole moiety is stable during the synthesis and purification of the oligonucleotide.

Irradiation of the modified oligonucleotide with UV-A light (e.g., 350 nm) excites the nitro group

of the 7-nitroindole. The excited nitro group then abstracts a hydrogen atom from the C1'

position of the deoxyribose sugar. This intramolecular radical reaction leads to the formation of

the 2'-deoxyribonolactone lesion and the concomitant release of 7-nitrosoindole.[1] The

reaction is highly efficient and proceeds rapidly, with a reported half-life of approximately 1.0

minute.

Data Presentation
Table 1: Photochemical Properties of 7-Nitroindole-Mediated 2'-Deoxyribonolactone Formation

Parameter Value Reference

Excitation Wavelength 350 nm

Reaction Half-life (t1/2) ~1.0 min

Byproduct 7-Nitrosoindole [1]

Quantum Yield (Φ)
Data not consistently available

in searched literature

Table 2: Synthesis Yields for 7-Nitroindole Nucleoside and Analogs
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Compound Starting Material Yield (%) Reference

1-(2'-deoxy-β-D-

ribofuranosyl)-7-

nitroindole

7-nitroindole and 2-

deoxy-3,5-di-O-p-

toluoyl-α-D-erythro-

pentofuranosyl

chloride

50

1-[5'-O-(4,4'-

dimethoxytrityl)-2'-

deoxy-β-D-

ribofuranosyl]-7-

nitroindole

1-(2'-deoxy-β-D-

ribofuranosyl)-7-

nitroindole

Not specified

1-[5'-O-(4,4'-

dimethoxytrityl)-2'-

deoxy-β-D-

ribofuranosyl]-7-

nitroindole-3'-(2-

cyanoethyl N,N-

diisopropylphosphora

midite)

1-[5'-O-(4,4'-

dimethoxytrityl)-2'-

deoxy-β-D-

ribofuranosyl]-7-

nitroindole

Not specified

Experimental Protocols
Protocol 1: Synthesis of 1-(2'-deoxy-β-D-
ribofuranosyl)-7-nitroindole
This protocol is based on the stereoselective glycosylation of 7-nitroindole.

Materials:

7-nitroindole

2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride

Sodium hydride (NaH)

Anhydrous acetonitrile
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Sodium methoxide (NaOMe) in methanol

Dichloromethane (DCM)

Silica gel for column chromatography

Ethyl acetate and hexanes for chromatography

Procedure:

To a solution of 7-nitroindole in anhydrous acetonitrile, add sodium hydride at 0 °C and stir

the mixture for 30 minutes.

Add a solution of 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride in

anhydrous acetonitrile to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction by the addition of water and extract the product with dichloromethane.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to yield the protected nucleoside.

Dissolve the purified product in a mixture of methanol and dichloromethane and treat with

sodium methoxide in methanol to remove the toluoyl protecting groups.

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the

reaction with an acidic resin.

Filter the resin and concentrate the filtrate. Purify the final product, 1-(2'-deoxy-β-D-

ribofuranosyl)-7-nitroindole, by silica gel column chromatography.

Protocol 2: Synthesis of 7-Nitroindole Phosphoramidite
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This protocol describes the conversion of the 7-nitroindole nucleoside into its phosphoramidite

derivative for use in automated oligonucleotide synthesis.

Materials:

1-(2'-deoxy-β-D-ribofuranosyl)-7-nitroindole

4,4'-Dimethoxytrityl chloride (DMT-Cl)

Pyridine

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

N,N-Diisopropylethylamine (DIPEA)

Anhydrous dichloromethane (DCM)

Silica gel for column chromatography

Triethylamine

Procedure:

DMT Protection:

Dissolve 1-(2'-deoxy-β-D-ribofuranosyl)-7-nitroindole in anhydrous pyridine.

Add DMT-Cl in portions and stir the reaction at room temperature until completion

(monitored by TLC).

Quench the reaction with methanol and concentrate the mixture.

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate

solution and brine.

Dry the organic layer, concentrate, and purify the DMT-protected nucleoside by silica gel

chromatography.

Phosphitylation:
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Co-evaporate the DMT-protected nucleoside with anhydrous acetonitrile and dissolve in

anhydrous dichloromethane.

Add N,N-diisopropylethylamine and cool the solution to 0 °C.

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at

room temperature for 2-4 hours.

Quench the reaction with saturated sodium bicarbonate solution and extract the product

with dichloromethane.

Dry the organic layer, concentrate, and purify the crude phosphoramidite by flash

chromatography on silica gel pre-treated with triethylamine.

Protocol 3: Incorporation into Oligonucleotides and
Photochemical Generation of 2'-Deoxyribonolactone
Materials:

7-Nitroindole phosphoramidite

Standard DNA phosphoramidites and reagents for automated DNA synthesis

Controlled pore glass (CPG) solid support

Ammonium hydroxide

Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.0)

UV lamp (350 nm) or a Rayonet photoreactor

Procedure:

Oligonucleotide Synthesis:

Synthesize the desired oligonucleotide sequence containing the 7-nitroindole
modification using a standard automated DNA synthesizer and phosphoramidite chemistry.
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Cleave the oligonucleotide from the CPG support and deprotect using concentrated

ammonium hydroxide.

Purify the oligonucleotide by polyacrylamide gel electrophoresis (PAGE) or high-

performance liquid chromatography (HPLC).

Photolysis to Generate 2'-Deoxyribonolactone:

Dissolve the purified 7-nitroindole-containing oligonucleotide in a suitable buffer (e.g., 10

mM sodium phosphate, pH 7.0) to a final concentration of 10-100 µM.

Place the solution in a quartz cuvette or a microcentrifuge tube.

Irradiate the sample with a 350 nm UV lamp at room temperature. The irradiation time will

depend on the light source intensity but is typically in the range of 5-15 minutes for

complete conversion.

Monitor the reaction by HPLC or by observing the cleavage of the DNA backbone on a

denaturing polyacrylamide gel after subsequent base treatment (e.g., piperidine).

Visualizations

7-Nitroindole Nucleoside in DNA Irradiation

Products

7-Nitroindole-dG hv (350 nm)Excitation

2'-Deoxyribonolactone LesionIntramolecular H-abstraction
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Click to download full resolution via product page

Caption: Photochemical conversion of 7-nitroindole to 2'-deoxyribonolactone.
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Start: 7-Nitroindole
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Synthesis of 7-Nitroindole Nucleoside
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Caption: Workflow for generating 2'-deoxyribonolactone analogs.

Conclusion
The use of 7-nitroindole as a photochemical precursor offers a robust and versatile method for

the site-specific generation of 2'-deoxyribonolactone lesions in DNA. This approach provides

researchers with a powerful tool to investigate the biological processing of this important type

of DNA damage. The detailed protocols provided herein should enable laboratories to readily
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adopt this technology for their specific research needs in the fields of DNA repair,

carcinogenesis, and the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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